(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a structurally complex heterocyclic compound featuring a benzofuro-oxazinone core substituted with a 3-fluorobenzylidene group at position 2 and a tetrahydrofuran-2-ylmethyl moiety at position 6. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties.
The benzofuro-oxazinone scaffold is notable for its fused bicyclic system, which confers rigidity and influences binding affinity in biological systems.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-15-4-1-3-14(9-15)10-20-21(25)17-6-7-19-18(22(17)28-20)12-24(13-27-19)11-16-5-2-8-26-16/h1,3-4,6-7,9-10,16H,2,5,8,11-13H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVXZVVTRCJHLT-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities. Its unique structure includes a benzofuroxazine core and a fluorobenzylidene substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structural features include:
- Benzofuroxazine core : Known for various biological activities.
- Fluorobenzylidene substituent : May enhance lipophilicity and biological interactions.
- Tetrahydrofuran group : Improves solubility and reactivity.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. Here are some key findings related to the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar scaffolds can exhibit potent anticancer properties. For instance:
- IC50 Values : Compounds related to this structure have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects .
Antimicrobial Activity
The presence of the tetrahydrofuran moiety is associated with enhanced antimicrobial activity. Compounds with similar features have demonstrated:
- Antibacterial and antifungal effects : These compounds often exhibit activity against a spectrum of pathogens due to their ability to disrupt cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The following table summarizes notable compounds sharing structural similarities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group on an aromatic ring | Anticancer, antiviral | Known for chelating metal ions |
| Benzofuran derivatives | Fused benzene and furan rings | Neuroprotective effects | Variations in substituents lead to diverse activities |
| Tetrahydrofuran derivatives | Ether functionality | Solubility enhancement | Used in drug formulation |
Case Studies
Several case studies highlight the biological potential of related compounds:
- Antiproliferative Agents : A study on barbituric acid derivatives showed significant antiproliferative activity against cancer cell lines with IC50 values ranging from 0.15 to 1.4 µM . This suggests that similar compounds could have comparable effects.
- PARP Inhibition : Other studies have focused on tetrahydropyridophthlazinones as potent inhibitors of PARP enzymes, demonstrating excellent potency and favorable pharmacokinetic properties . This mechanism may also be relevant for the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with other benzofuro-oxazinone derivatives, as exemplified by:
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one : Key Differences: Replacement of the 3-fluorobenzylidene group with a 3,4-dimethoxybenzylidene moiety and substitution of the tetrahydrofuran-methyl group with a 4-methoxyphenyl ring.
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one :
- Key Differences : A pyridinylmethylene group replaces the 3-fluorobenzylidene, and a 4-fluorophenethyl chain substitutes the tetrahydrofuran-methyl group.
- Impact : The pyridine ring introduces basicity and hydrogen-bonding capacity, while the fluorophenethyl group may improve lipophilicity.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
